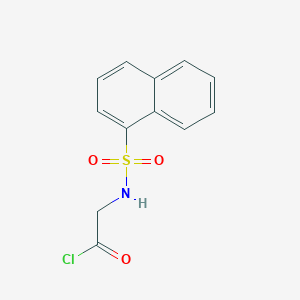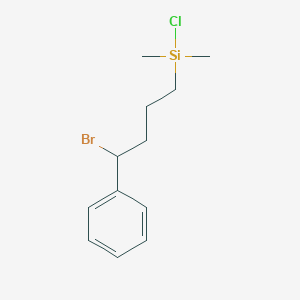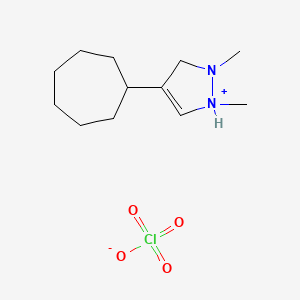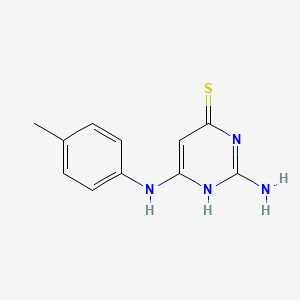![molecular formula C9H20N2O2 B14352785 Methyl 5-[(3-aminopropyl)amino]pentanoate CAS No. 91400-95-2](/img/structure/B14352785.png)
Methyl 5-[(3-aminopropyl)amino]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(3-aminopropyl)amino]pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-aminopropyl)amino]pentanoate typically involves the esterification of pentanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-[(3-aminopropyl)amino]pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is often a carboxylic acid.
Reduction: The major product is typically an alcohol.
Substitution: The major product can be an amide or a different ester.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(3-aminopropyl)amino]pentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of ester hydrolysis and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism by which Methyl 5-[(3-aminopropyl)amino]pentanoate exerts its effects involves the hydrolysis of the ester bond. This hydrolysis can be catalyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved in this process are primarily related to the enzymes that catalyze ester hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: Another ester with a simpler structure, commonly used as a solvent.
Ethyl acetate: Similar to methyl acetate but with an ethyl group, also used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
Methyl 5-[(3-aminopropyl)amino]pentanoate is unique due to its specific structure, which includes an amino group that can participate in additional chemical reactions. This makes it more versatile compared to simpler esters like methyl acetate and ethyl acetate .
Eigenschaften
CAS-Nummer |
91400-95-2 |
|---|---|
Molekularformel |
C9H20N2O2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
methyl 5-(3-aminopropylamino)pentanoate |
InChI |
InChI=1S/C9H20N2O2/c1-13-9(12)5-2-3-7-11-8-4-6-10/h11H,2-8,10H2,1H3 |
InChI-Schlüssel |
UKEIEXKKMKXGLO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)






![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
